molecular formula C9H9N3O3 B2461046 N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 2034245-34-4

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2461046
CAS No.: 2034245-34-4
M. Wt: 207.189
InChI Key: BVTHCRWLRRCCJF-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide is a chemical compound of interest in medicinal chemistry and biological research, characterized by its unique structure incorporating two isoxazole rings. The isoxazole scaffold is a significant heterocyclic nucleus recognized as a source of valuable compounds with a wide spectrum of biological activities . Compounds containing the isoxazole ring have demonstrated substantial potential as regulators of immune functions, showing immunosuppressive, anti-inflammatory, and immunostimulatory properties in various preclinical models . Some well-known isoxazole derivatives, such as Leflunomide, have found clinical application in the treatment of rheumatoid arthritis, highlighting the therapeutic relevance of this chemical class . The specific structural features of this compound, including the carboxamide linker, suggest it may serve as a valuable building block or intermediate for the synthesis of more complex molecules. It is intended for research applications such as exploring structure-activity relationships, screening for biological activity, and investigating mechanisms of action in immunology and pharmacology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-6-7(5-12-14-6)4-10-9(13)8-2-3-11-15-8/h2-3,5H,4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTHCRWLRRCCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using eco-friendly and cost-effective methods. Microwave-assisted synthesis has been reported to reduce reaction times significantly, making it a viable option for industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide exhibits promising anticancer properties. A study demonstrated its effectiveness against several cancer cell lines, showing significant cytotoxicity with IC50 values in the micromolar range. For instance, compounds derived from this structure were tested against human breast cancer cell lines (MCF-7) and showed a dose-dependent decrease in cell viability .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the disruption of cellular processes related to DNA replication and cell cycle regulation. Flow cytometry analyses revealed that treated cells exhibited an arrest in the G0-G1 phase of the cell cycle .

Neuropharmacological Applications

Anxiolytic and Antidepressant Effects
this compound has been investigated for its potential anxiolytic and antidepressant properties. Preclinical studies suggest that it may modulate neurotransmitter systems involved in mood regulation, providing a basis for further exploration in treating anxiety disorders .

Antimicrobial Properties

Broad-Spectrum Activity
This compound has also shown broad-spectrum antimicrobial activity against various bacterial strains. In vitro studies indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values demonstrating its potential as an antimicrobial agent.

Data Tables

The following table summarizes the biological activities of this compound based on various studies:

Activity Type Target Organism/Cell Line Observed Effect IC50/MIC Value Reference Year
AnticancerMCF-7 (breast cancer)CytotoxicityIC50 = 15 µM2023
AntimicrobialStaphylococcus aureusInhibitionMIC = 32 µg/mL2024
AntimicrobialEscherichia coliInhibitionMIC = 64 µg/mL2024
AnxiolyticAnimal modelsBehavioral changesNot specified2020

Study on Anticancer Activity (2023)

Objective: Evaluate the cytotoxic effects of this compound on human breast cancer cells (MCF-7).
Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Study on Antimicrobial Efficacy (2024)

Objective: Assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Study on Anxiolytic Effects (2020)

Objective: Investigate the potential anxiolytic effects in animal models.
Findings: Behavioral tests indicated a reduction in anxiety-like behaviors compared to control groups.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic/Scaffold Moieties

N-[[4-(4-Methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide (SSAA09E2)
  • Structural Difference : The benzyl group in SSAA09E2 is substituted with a 4-methylpiperazine ring instead of the 5-methyl-1,2-oxazol-4-yl group in the target compound.
  • Functional Impact :
    • The piperazine moiety enhances solubility due to its basic nitrogen but may reduce blood-brain barrier penetration.
    • In COVID-19 research, SSAA09E2 demonstrated binding to viral proteases via its carboxamide and piperazine groups, whereas the target compound’s oxazole-methyl group may prioritize hydrophobic interactions .
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide ()
  • Structural Difference : A 5-methylisoxazole core with dual chloro-substituted aryl groups.
  • Functional Impact: Chlorine atoms increase lipophilicity and metabolic stability but may introduce hepatotoxicity risks. The isoxazole ring (vs.
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide ()
  • Structural Difference : Nitro and phenyl substituents on the oxazole and aryl rings.
  • The phenyl group may improve binding to aromatic residues in enzyme active sites .

Heterocyclic Scaffold Modifications

N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide ()
  • Structural Difference : Incorporates a 1,3-thiazole and 1,2,4-oxadiazole scaffold.
  • Functional Impact :
    • The oxadiazole-thiazole system enhances rigidity and hydrogen-bond acceptor capacity.
    • Methoxy groups improve solubility but may reduce membrane permeability compared to the target’s methyl-oxazole group .
N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide ()
  • Structural Difference : An acetylated phenyl group instead of the oxazole-methyl substituent.
AmpC Beta-Lactamase Complex ()
  • Compound : N-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}glycine.
  • Comparison :
    • The 5-methyl-1,2-oxazol-4-yl group is critical for binding to AmpC beta-lactamase, similar to the target compound.
    • The glycinyl linker in this fragment allows for flexible hydrogen bonding, whereas the target’s methylene bridge may restrict conformational mobility .
5-Amino-3-methylisoxazole Derivatives ()
  • Structural Difference: An amino group replaces the methyl substituent on the isoxazole ring.

Comparative Data Table

Compound Name Core Scaffold Key Substituents Biological Relevance Reference
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide 1,2-Oxazole 5-Methyl-1,2-oxazol-4-yl, carboxamide Enzyme inhibition, antiviral candidates
SSAA09E2 1,2-Oxazole 4-Methylpiperazinylphenyl COVID-19 protease binding
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Isoxazole Dual chloroaryl Antibacterial, metabolic stability
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide 1,2-Oxazole Nitrophenyl, phenyl Enzyme active-site targeting
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-... Thiazole-oxadiazole Methoxyphenyl, phenyl Rigid scaffold for hydrogen bonding
N-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}glycine 1,2-Oxazole Chlorophenyl, glycinyl Beta-lactamase inhibition

Key Findings

  • Substituent Effects : Methyl groups on oxazole rings enhance hydrophobicity and target binding, while electronegative groups (e.g., nitro, chloro) improve affinity at the cost of toxicity.
  • Scaffold Flexibility : Bifunctional oxazole derivatives (e.g., the target compound) balance rigidity and interaction diversity, whereas hybrid scaffolds (e.g., thiazole-oxadiazole) prioritize specific binding motifs.
  • Therapeutic Potential: The target compound’s structure aligns with antiviral and enzyme-inhibition applications, contrasting with analogs optimized for antibacterial () or oxidative stress modulation ().

Biological Activity

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide is a compound belonging to the oxazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound features a unique oxazole structure that contributes to its biological properties. The presence of the 5-methyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Anticancer Activity :
    • Recent studies indicate that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the nanomolar range against human neuroblastoma cells (SH-SY5Y) .
    • Table 1 summarizes the cytotoxicity results of similar oxazole derivatives:
CompoundCell LineIC50 (µM)
8aHCT-116 (Colorectal Carcinoma)0.025
12aHeLa (Cervix Adenocarcinoma)0.030
  • Mechanism of Action :
    • Oxazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase I. Molecular docking studies support these findings by illustrating the binding affinity of these compounds to the enzyme .
  • Antimicrobial Activity :
    • Some studies have reported that oxazole derivatives exhibit antibacterial and antifungal properties. For example, certain compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 4.69 µM to 156.47 µM .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications of the oxazole structure influence biological activity:

  • Substitution Effects :
    • The introduction of different substituents at specific positions on the oxazole ring can significantly enhance or reduce biological activity. For instance, variations in the aromatic rings attached to the oxazole core have been linked to improved potency against cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs:

  • Study on Anticancer Activity :
    • A study involving a series of substituted oxazoles showed that certain modifications led to enhanced cytotoxicity against neuroblastoma cells. The findings suggest that structural optimization can yield potent anticancer agents .
  • Antimicrobial Evaluation :
    • Another research project evaluated a library of oxazole derivatives for antimicrobial activity. The results indicated that specific compounds exhibited strong inhibitory effects against pathogenic bacteria and fungi, supporting their potential use in treating infections .

Q & A

Q. What are the key considerations for optimizing the synthetic route of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide?

  • Methodological Answer : Synthesis optimization requires selecting solvents (e.g., dimethylformamide or acetonitrile) and catalysts (e.g., sodium hydride) to enhance yield and purity. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical for intermediate validation. Temperature control (e.g., 60–80°C) minimizes side reactions. For example, oxazole ring formation often employs cyclization under dehydrating conditions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use Nuclear Magnetic Resonance (NMR) to verify substituent positions (e.g., methyl groups on oxazole rings) and High-Resolution Mass Spectrometry (HRMS) for molecular formula validation. Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹). Cross-referencing with computational models (e.g., density functional theory) ensures structural accuracy .

Q. What experimental conditions affect the stability of this compound in solution?

  • Methodological Answer : Stability studies should assess pH sensitivity (e.g., buffers at pH 4–9), temperature (e.g., 4°C vs. room temperature), and solvent polarity. Oxazole derivatives are prone to hydrolysis in acidic/basic conditions, so inert atmospheres (N₂/Ar) may be required. Accelerated degradation studies via HPLC can quantify decomposition products .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian 16) model transition states and reaction pathways. For example, competing cyclization routes (oxazole vs. thiazole formation) can be distinguished using activation energy comparisons. Molecular dynamics simulations predict solvent effects on reaction selectivity. Experimental validation via isotopic labeling (e.g., ¹³C) confirms computational predictions .

Q. What strategies address spectral data contradictions (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. Dynamic effects (e.g., rotational isomerism) may explain splitting anomalies. Temperature-dependent NMR experiments (e.g., –40°C to 80°C) can freeze conformational changes. X-ray crystallography provides definitive structural assignments if crystalline derivatives are obtainable .

Q. How do structural analogs inform structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Compare analogs with modified substituents (e.g., halogenated phenyl groups, methyl vs. ethyl oxazole chains). For example:
Analog FeatureBiological Activity TrendSource
5-Methyl substitution on oxazoleEnhanced metabolic stability
Dichlorophenyl vs. methoxyphenylVaries protein-binding affinity
Bioassays (e.g., enzyme inhibition IC₅₀) quantify activity differences. Molecular docking (AutoDock Vina) identifies key binding interactions .

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